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Profile
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Introduction

Ancriviroc, also known as SCH-351125, is a small molecule antagonist of the C-C chemokine
receptor type 5 (CCR5).[1][2] As a key co-receptor for the entry of R5-tropic Human
Immunodeficiency Virus-1 (HIV-1) into host cells, CCR5 represents a critical target for
antiretroviral therapy.[1] Ancriviroc demonstrates potent and broad anti-HIV-1 activity in vitro
and is orally bioavailable, positioning it as a significant compound in the research and
development of novel HIV-1 entry inhibitors.[1][3] This technical guide provides an in-depth
overview of the pharmacological profile and properties of Ancriviroc, including its mechanism
of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for
its characterization.

Physicochemical Properties

Ancriviroc is an oxime-piperidine compound with a molecular weight of 557.5 g/mol .[1][4] The
tartrate salt form of Ancriviroc is a white, amorphous solid with a solubility of greater than 200
mg/ml.[1]
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Property Value Source
Molecular Formula C28H37BrN403 [4]
Molecular Weight 557.5 g/mol [1][4]
Monoisotopic Mass 556.20490 Da [2]
Form Amorphous tartrate salt [1]
Color White [1]
Solubility >200 mg/mi [1]

Pharmacological Profile
Mechanism of Action

Ancriviroc is a specific CCR5 antagonist.[1] It functions by binding to the CCR5 receptor on
the surface of host cells, thereby preventing the interaction between the viral envelope
glycoprotein gp120 of R5-tropic HIV-1 and the CCR5 co-receptor.[1] This blockade of the
gp120-CCRS5 interaction is essential for inhibiting the subsequent conformational changes
required for viral and cellular membrane fusion, thus effectively preventing viral entry into the
host cell.[1] Functional assays have confirmed that Ancriviroc is an antagonist, as it does not
induce CCRS5 signaling itself but inhibits the functional responses, such as calcium mobilization
and GTPyS binding, induced by natural CCR5 ligands like RANTES and MIP-1[3.[1]

Pharmacodynamics

Ancriviroc exhibits potent antiviral activity against a broad range of primary HIV-1 isolates that
utilize the CCR5 co-receptor. In vitro studies using peripheral blood mononuclear cell (PBMC)
cultures demonstrated that Ancriviroc inhibited the replication of 21 genetically diverse,
primary R5 HIV-1 isolates with geometric mean 50% inhibitory concentrations (IC50) ranging
from 0.40 to 8.9 nM and 90% inhibitory concentrations (IC90) ranging from 3 to 78 nM.[1] In a
single-cycle infection assay using U87 astroglioma cells expressing CD4 and CCR5,
Ancriviroc inhibited the entry of two different R5 HIV-1 envelope-pseudotyped viruses with an
average IC50 value of 0.69 nM.[1]
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HIV-1 Isolate Panel (n=21) Geometric Mean IC50 (nhM) Geometric Mean IC90 (nM)

Primary R5 Isolates 0.40-8.9 3-78

Pseudotyped Virus Cell Line Assay Type Average IC50 (nM)

HIV-1 ADA U87-CD4-CCR5 Single-cycle infection 0.69

HIV-1 YU-2 U87-CD4-CCR5 Single-cycle infection 0.69
Pharmacokinetics

Preclinical pharmacokinetic studies of Ancriviroc have been conducted in rats and
cynomolgus monkeys, demonstrating good oral bioavailability and a favorable pharmacokinetic

profile.[1]
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Metabolic studies have indicated that Ancriviroc does not cause significant inhibition or
induction of the major P450-metabolizing enzymes.[1]

Signaling Pathways
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Ancriviroc, as a CCR5 antagonist, directly interferes with the signaling cascade initiated by the
binding of natural chemokines to the CCR5 receptor. This G protein-coupled receptor (GPCR)
transduces signals through intracellular G proteins, leading to downstream cellular responses.
By blocking the receptor, Ancriviroc prevents these signaling events.

HIV-1

Host Cell
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Caption: Mechanism of Ancriviroc action on HIV-1 entry.

Experimental Protocols
HIV-1 Replication Assay in Peripheral Blood
Mononuclear Cells (PBMCs)

This assay is used to determine the antiviral activity of a compound against primary HIV-1
isolates in a relevant cell type.

o Cell Preparation: PBMCs are purified from healthy human donors using Ficoll gradient
centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and interleukin-2
(IL-2) for 3 days to activate the T cells, making them susceptible to HIV-1 infection.[1]

 Infection and Treatment: The activated PBMCs are seeded in 96-well plates and pre-
incubated with various concentrations of Ancriviroc for 1 hour at 37°C. Subsequently, the
cells are infected with a standardized amount of a primary HIV-1 isolate.[1]

o Culture and Analysis: After a few hours of infection, the cells are washed to remove the initial
virus inoculum and then cultured in the presence of the corresponding concentration of
Ancriviroc for 4-6 days. The extent of viral replication is determined by measuring the
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amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked
immunosorbent assay (ELISA).[1]

Data Analysis: The IC50 and IC90 values, representing the concentrations of Ancriviroc that
inhibit viral replication by 50% and 90% respectively, are calculated from the dose-response
curves.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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